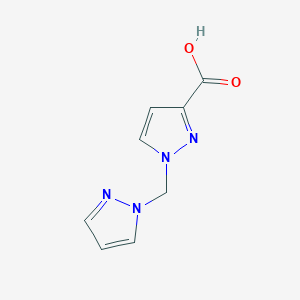

1-(1H-吡唑-1-基甲基)-1H-吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole is a class of organic compounds with the molecular formula C3H3N2H. It is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important bioactive compounds .

Synthesis Analysis

Pyrazole compounds can be synthesized through several methods. One common method involves the reaction of hydrazines with α,β-unsaturated carbonyls .Molecular Structure Analysis

The molecular structure of a pyrazole compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure can vary depending on the substitutions at different positions in the pyrazole ring.Chemical Reactions Analysis

Pyrazole compounds are known to undergo a variety of chemical reactions, often serving as precursors or intermediates in the synthesis of more complex compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary widely depending on their exact structure. For example, 1H-Pyrazole-4-boronic acid has a molecular weight of 111.90 and a melting point of 146-151 °C .科学研究应用

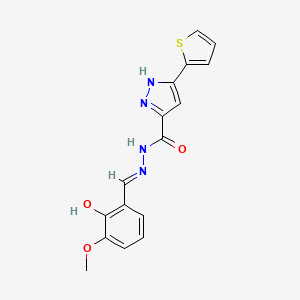

Antileishmanial Activity

Pyrazole-bearing compounds, including “1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid” and its derivatives, are known for their diverse pharmacological effects, including potent antileishmanial activities . These compounds have shown an active profile against Leishmania infantum and Leishmania amazonensis . The profile of two compounds against L. infantum was similar to that of pentamidine, but with lower cytotoxicity .

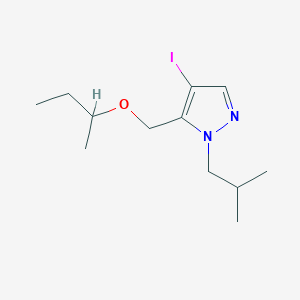

Antimalarial Activity

In addition to their antileishmanial properties, these compounds have also demonstrated significant antimalarial activities . For instance, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to justify their better antileishmanial activity . These studies can provide insights into the interaction between these compounds and their target proteins, which can be useful for the design of more effective drugs.

Synthesis and Structural Verification

The synthesis and structural verification of these compounds have been successfully achieved using elemental microanalysis, FTIR, and 1H NMR techniques . This provides a solid foundation for further research and development of these compounds.

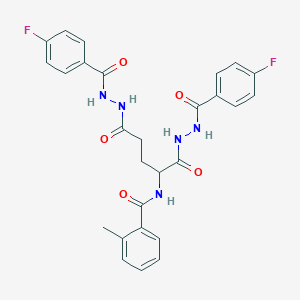

Cytotoxicity Studies

Cytotoxicity studies have been conducted on these compounds to evaluate their safety profile . This is an important aspect of drug development, as it ensures that the compounds are not only effective but also safe for use.

Hypotensive Capability

Some analogues of pyrazole compounds have been evaluated for their hypotensive capability . This suggests potential applications of these compounds in the treatment of hypertension.

作用机制

Target of Action

Pyrazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been screened for anti-microbial potential and have shown potent antileishmanial and antimalarial activities . The exact targets of this specific compound require further investigation.

Mode of Action

Pyrazole derivatives have been known to interact with various biological targets to exert their effects

Biochemical Pathways

Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Pyrazole derivatives have been associated with a variety of biological activities . The specific effects of this compound require further investigation.

安全和危害

未来方向

Research into pyrazole compounds is ongoing, with many studies focusing on the synthesis of new derivatives and the exploration of their biological activities . These compounds have potential applications in various fields, including medicinal chemistry, due to their diverse pharmacological effects .

属性

IUPAC Name |

1-(pyrazol-1-ylmethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c13-8(14)7-2-5-12(10-7)6-11-4-1-3-9-11/h1-5H,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKICSZQRWOVKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CN2C=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2481117.png)

![4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-methoxyphenol](/img/structure/B2481122.png)

![2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2481123.png)

![N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine](/img/structure/B2481125.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2481128.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2481130.png)